molecular formula C26H24FN3O5S B11210136 11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11210136
M. Wt: 509.6 g/mol
InChI Key: IIFZILZWTGRYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, dimethoxyphenyl, fluorophenyl, and thiazatricyclo

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the dimethoxyphenyl and fluorophenyl intermediates, followed by their coupling with the thiazatricyclo core. The final step involves the acetylation of the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-chlorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
  • 11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-bromophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Uniqueness

The uniqueness of 11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione lies in its specific combination of functional groups and its potential applications. The presence of the fluorophenyl group may impart unique chemical and biological properties compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C26H24FN3O5S

Molecular Weight

509.6 g/mol

IUPAC Name

11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C26H24FN3O5S/c1-15(31)28-10-9-19-22(14-28)36-25-23(19)24(32)30(20-8-7-18(34-2)12-21(20)35-3)26(33)29(25)13-16-5-4-6-17(27)11-16/h4-8,11-12H,9-10,13-14H2,1-3H3

InChI Key

IIFZILZWTGRYGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.